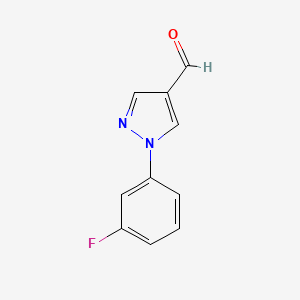

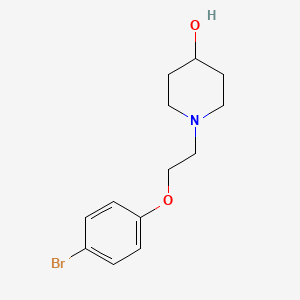

1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol

Descripción general

Descripción

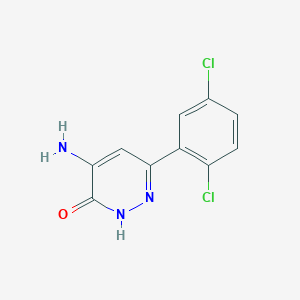

“1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol” is a chemical compound with the molecular formula C13H18BrNO2 . It has a molecular weight of 300.2 and is typically stored at room temperature . The compound is an oil in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10,12,16H,4-9H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Biological Characterization for Neurological Disorders

A novel series of compounds including derivatives similar to 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol have been developed, showing varying affinities for dopamine, serotonin, and norepinephrine transporters. These molecules hold potential for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Antidepressant Activity

Compounds structurally related to this compound have been synthesized and evaluated for antidepressant activity. While no significant impact on gross behavior was observed, some derivatives demonstrated fluoxetine-like activity, highlighting their potential in treating depression (Kiran Kumar et al., 2004).

Anticancer Agents

A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Certain derivatives exhibited strong anticancer activities, suggesting a promising avenue for developing new cancer therapies (Rehman et al., 2018).

Selective Estrogen Receptor Modulators (SERMs)

Research into developing novel SERMs led to the synthesis of chiral piperidin-4-ols, evaluated against estrogen-responsive human MCF-7 breast cancer cells. Although initial compounds showed moderate activity, modifications enhanced cytotoxicity, indicating their potential as SERMs (Yadav et al., 2011).

Anticonvulsant Drug Development

Aminoalkanol derivatives, including 1-(phenoxyethyl)piperidin-4-ol compounds, have been explored for their potential as anticonvulsant drugs. Studies on the influence of methyl substituent and N-oxide formation on these molecules' geometry and intermolecular interactions provide insights into designing new anticonvulsant medications (Żesławska et al., 2020).

Opiate Activity Exploration

Research into 1'-methylxanthene-9-spiro-4'-piperidines, structurally related to this compound, aimed to find opiate analgesics with improved properties. The introduction of a hydroxyl group at the 4-position of the nucleus resulted in potent mu-opiate agonist activity, offering new insights into opiate drug development (Galt et al., 1989).

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol”, is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

The primary target of 1-(2-(4-Bromophenoxy)ethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

this compound interacts with the CCR5 receptor, acting as an antagonist . The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells .

Result of Action

The result of the action of this compound is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the virus from entering cells, thereby inhibiting the progression of the disease .

Propiedades

IUPAC Name |

1-[2-(4-bromophenoxy)ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-11-1-3-13(4-2-11)17-10-9-15-7-5-12(16)6-8-15/h1-4,12,16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALMMPCIXQUTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCOC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)

![5-(Methylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1460795.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine](/img/structure/B1460798.png)

![1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460801.png)

![N-[(2,4,6-trimethylphenyl)methyl]cyclopentanamine](/img/structure/B1460802.png)

![1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1460807.png)

![[3-(3-Phenylpropoxy)phenyl]methanol](/img/structure/B1460808.png)